molecular formula C15H26N2O3 B6624667 Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate

Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate

Cat. No. B6624667
M. Wt: 282.38 g/mol
InChI Key: FVWINBFJCDDOHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate, also known as DMAA, is a synthetic compound that has been extensively studied in scientific research. DMAA has been found to have potential applications in various fields, including medicinal chemistry and neuroscience. In

Mechanism of Action

The exact mechanism of action of Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is not fully understood. However, studies have shown that Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate can interact with the monoamine transporters in the brain, which are responsible for the reuptake of neurotransmitters such as dopamine and norepinephrine. By inhibiting the reuptake of these neurotransmitters, Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate can increase their levels in the brain, leading to increased activity and potential therapeutic effects.
Biochemical and Physiological Effects:
Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate has been found to have a number of biochemical and physiological effects. In vitro studies have shown that Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate can induce apoptosis in cancer cells, potentially leading to tumor regression. Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate has also been found to have anti-inflammatory effects and can inhibit the growth of certain bacteria.

Advantages and Limitations for Lab Experiments

One advantage of Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate in lab experiments is its relatively simple synthesis method. Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is also relatively stable and can be stored for extended periods of time. However, Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate can be toxic at high doses and must be handled with care. Additionally, the exact mechanism of action of Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are a number of potential future directions for research on Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate. One area of interest is the development of Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate analogs with improved activity and selectivity. Another potential direction is the study of Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate in combination with other compounds for potential synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate and its potential applications in various fields.

Synthesis Methods

Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is synthesized by the reaction of cyclopentanone with dimethylamine and ethyl chloroacetate. The resulting product is then treated with sodium hydroxide to obtain the final compound. The synthesis of Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate has been extensively studied in scientific research due to its potential applications in various fields. In medicinal chemistry, Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate has been found to have promising activity against cancer cells. Studies have shown that Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate can induce apoptosis, or programmed cell death, in cancer cells. Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In neuroscience, Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate has been found to have potential applications in the study of neurotransmitters such as dopamine and norepinephrine. Methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate has been shown to increase the release of these neurotransmitters, which can have implications for the treatment of neurological disorders such as ADHD.

properties

IUPAC Name

methyl 2-[1-[2-[3-(dimethylamino)azetidin-1-yl]-2-oxoethyl]cyclopentyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-16(2)12-10-17(11-12)13(18)8-15(6-4-5-7-15)9-14(19)20-3/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWINBFJCDDOHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CN(C1)C(=O)CC2(CCCC2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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